(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile
Description
The compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile features a thiazole core substituted at position 4 with a 3-bromophenyl group and a propenenitrile chain functionalized with a (4-fluorophenyl)amino moiety. The E-configuration of the double bond is critical for maintaining planar geometry, which facilitates π-π stacking and dipole interactions.
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluoroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3S/c19-14-3-1-2-12(8-14)17-11-24-18(23-17)13(9-21)10-22-16-6-4-15(20)5-7-16/h1-8,10-11,22H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPDGZRQEXCSGI-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile is a thiazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structural characteristics.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 518.31 g/mol. The structure includes a thiazole ring, a bromophenyl group, and a fluorophenyl amino group, which are critical for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various human tumor cell lines. The National Cancer Institute (NCI) conducted screenings which revealed significant antitumor activity.
In Vitro Studies
- Cell Line Testing : The compound was tested against a panel of approximately 60 cancer cell lines. Notable findings include:
- Specific Cell Lines : The compound exhibited potent cytotoxic effects against several cancer types:
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : It has been suggested that the compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells .
Structural Insights
Crystallographic studies have provided insights into the molecular geometry and interactions:
- The crystal structure reveals an asymmetric unit consisting of one formula unit and a water molecule.
- Notable dihedral angles between rings indicate potential for π–π stacking interactions, which may enhance biological activity.
| Atom | x-coordinate | y-coordinate | z-coordinate | Displacement Parameter |
|---|---|---|---|---|
| Br1 | −0.02511 | 0.96692 | 0.79994 | 0.06904 |
| C1 | 0.1478 | 0.9205 | 0.72251 | 0.0417 |
| N1 | 0.4802 | 0.7088 | 0.47415 | 0.0367 |
| S1 | 0.82041 | 0.80169 | 0.47489 | 0.0516 |
Scientific Research Applications
Based on the search results, here's what is known about the compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile :
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile is a complex organic molecule that may have applications in medicinal chemistry and other scientific fields. The molecule contains a thiazole ring, a bromophenyl group, and a nitrophenyl amino group, which give it unique properties and reactivity. It is an organic compound due to its carbon-based structure and functional groups.
Synthesis:
- The synthesis of this compound involves multiple steps, starting from simpler precursors using various organic reactions.
- Retrosynthetic analysis, where the target molecule is broken down into simpler synthons, is a common approach to plan the synthesis.
Structure:
- The structural formula highlights the arrangement of atoms and functional groups.
- The compound contains a thiazole ring, a bromophenyl group and a nitrophenyl amino group.
While the search results do not provide specific applications, data tables, or case studies for (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile , they do provide information on similar compounds:
- Benzaldehyde thiosemicarbazone analogues Some of these compounds have shown potential as anti-metastatic agents because they inhibit cathepsin L, display low cytotoxicity, and inhibit cell invasion .
- 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one This compound, also called 5-BDBD, is a specific antagonist that counteracts NLRP3's effects, alleviates neuroinflammation, and reduces dopaminergic neuron pyroptosis .
- (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide This is a screening compound with the molecular formula C16H11BrN2O2S .
- (2e)-2-{2-[4-(4-Bromophenyl)-1,3-Thiazol-2-Yl]hydrazinylidene}-3-(2-Nitrophenyl)propanoic Acid PubChem CID 118706450 is a compound with a similar structure .
- (2Z)-2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid PubChem CID 118706449 is another compound with a similar structure .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The 3-bromophenyl moiety undergoes substitution reactions with nucleophiles under basic or catalytic conditions. For example:
This reactivity is critical for generating analogs with modified electronic or steric properties .
Condensation Reactions via the Amino Group
The 4-fluorophenylamino group participates in Schiff base formation and related condensations:
These reactions exploit the nucleophilicity of the amino group and are pivotal in medicinal chemistry .
Nitrile Functionalization
The α,β-unsaturated nitrile undergoes hydrolysis and cycloaddition:
| Reaction Type | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, 100°C | Corresponding carboxylic acid | Limited by enenitrile stability | |
| Base-catalyzed | NaOH, EtOH, reflux | Amide formation | Low yield (≤40%) | |
| [2+2] Cycloaddition | UV light, CHCl₃ | Cyclobutane derivatives | Stereospecific |
The nitrile's electron-deficient nature facilitates these transformations.
Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
The thiazole ring undergoes regioselective substitutions at the 5-position:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C | 5-Nitro-thiazole derivative | 55% | |
| Br₂ (1 eq) | CHCl₃, 25°C | 5-Bromo-thiazole analog | 60% |
The electron-withdrawing bromophenyl group directs electrophiles to the 5-position .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Reductive Transformations
Selective reduction of the α,β-unsaturated nitrile:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOAc, 25°C, 1 atm | Saturated propylnitrile | Complete alkene reduction | |
| NaBH₄, CoCl₂ | MeOH, 0°C | β-Amino nitrile | Chemoselective |
Reduction pathways are tunable based on catalyst choice.
Key Mechanistic Insights
-
Steric effects : The 3-bromophenyl group hinders electrophilic attacks at the thiazole’s 4-position .
-
Electronic effects : The fluorine on the anilino group enhances the amino group’s nucleophilicity via resonance .
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) accelerate SNAr but may decompose the nitrile.
Stability and Side Reactions
-
Thermal degradation : Prolonged heating (>120°C) in acidic media causes nitrile hydrolysis and thiazole ring opening.
-
Photoreactivity : UV exposure induces [2+2] cycloaddition but also decomposes the enenitrile moiety.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, substituent effects, and inferred properties based on evidence:
Key Observations:
- Halogen Effects : Bromine (in target) vs. chlorine () alters polarizability and van der Waals interactions. Bromine’s larger atomic radius may strengthen halogen bonding in biological targets .
- Electron-Withdrawing Groups (EWGs) : The nitro group in ’s compound increases electrophilicity, which could enhance reactivity but also toxicity .
- Extended Conjugation : Chromenyl-thiazole hybrids () exhibit enhanced conjugation, likely improving UV absorption and photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
